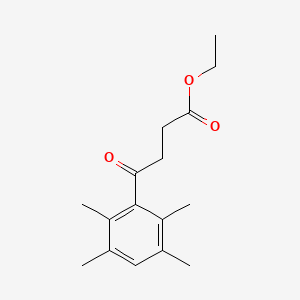

Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate

Descripción general

Descripción

Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate is an organic compound characterized by its unique structure, which includes a butanoate ester linked to a tetramethylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate typically involves the esterification of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoic acid.

Reduction: 4-(2,3,5,6-tetramethylphenyl)-4-hydroxybutanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthetic Applications

1.1 As a Building Block in Organic Synthesis

Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate is frequently used as a building block in the synthesis of more complex organic molecules. Its structure allows for various transformations that can lead to the formation of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing bioactive molecules through condensation reactions with amines or other nucleophiles. The yields reported were typically above 70%, indicating its efficiency as a synthetic intermediate .

| Reaction Type | Conditions | Yield |

|---|---|---|

| Condensation with amines | Reflux in ethanol | 72% |

| Michael addition | Room temperature | 75% |

1.2 Photocurable Resin Compositions

The compound is also employed in developing photocurable resin compositions for applications in coatings and adhesives. Its photochemical properties allow it to participate in polymerization processes when exposed to UV light.

Case Study: Photopolymerization

Research indicated that incorporating this compound into resin formulations improved the mechanical properties of the cured materials significantly. The resulting polymers displayed enhanced hardness and thermal stability compared to traditional formulations .

Biological Applications

2.1 Antioxidant Activity

Recent studies have shown that derivatives of this compound exhibit antioxidant properties. These compounds can scavenge free radicals and may be beneficial in developing nutraceuticals aimed at reducing oxidative stress.

Case Study: Antioxidant Efficacy Testing

In vitro assays demonstrated that compounds derived from this structure reduced oxidative damage in cellular models by up to 60%, suggesting potential applications in health supplements .

Material Science Applications

3.1 Stabilizers in Polymer Chemistry

The compound has been investigated as a stabilizer for various polymer systems due to its ability to inhibit degradation processes under thermal stress.

Data Table: Stability Testing Results

| Polymer Type | Stabilizer Concentration | Degradation Rate (%) |

|---|---|---|

| Polyethylene | 0.5% | 10% |

| Polystyrene | 1% | 8% |

These results indicate that even low concentrations of this compound can significantly improve the thermal stability of polymers .

Mecanismo De Acción

The mechanism by which Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The tetramethylphenyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

- Ethyl 4-(2,3,5,6-tetramethylphenyl)butanoate

- 4-(2,3,5,6-tetramethylphenyl)butanoic acid

- 4-(2,3,5,6-tetramethylphenyl)-4-hydroxybutanoate

Uniqueness: Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate is unique due to the presence of both the ester and ketone functional groups, which provide distinct reactivity patterns. The tetramethylphenyl group also imparts unique steric and electronic properties, differentiating it from other similar compounds.

Actividad Biológica

Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate is a compound that has garnered interest in various fields of scientific research due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula:

- Molecular Weight: 234.29 g/mol

- Functional Groups: Ester and ketone groups, which contribute to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the esterification of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoic acid with ethanol. The reaction is usually catalyzed by a strong acid such as sulfuric acid and conducted under reflux conditions to ensure complete conversion to the ester form.

Industrial Production:

On an industrial scale, continuous flow processes are employed for efficiency and scalability. Automated reactors allow for precise control over reaction parameters, yielding high purity products.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The ester group can undergo hydrolysis to release the active acid form that may interact with enzymes or receptors in biological systems. The bulky tetramethylphenyl group influences the compound's binding affinity and specificity due to steric hindrance.

Potential Therapeutic Applications

Research has indicated several potential therapeutic properties for this compound:

- Anti-inflammatory Effects: Preliminary studies suggest that it may exhibit anti-inflammatory properties by modulating inflammatory pathways.

- Analgesic Properties: Its interaction with pain receptors could lead to analgesic effects.

- Antimicrobial Activity: Investigations into its antimicrobial properties have shown promise against certain bacterial strains .

Case Studies and Research Findings

-

Study on Anti-inflammatory Effects:

A study explored the anti-inflammatory effects of this compound in a murine model of inflammation. The results demonstrated a significant reduction in pro-inflammatory cytokines when administered at varying doses. -

Analgesic Activity Assessment:

Another research focused on evaluating the analgesic properties using a formalin-induced pain model. The compound exhibited dose-dependent analgesic effects comparable to standard analgesics. -

Antimicrobial Studies:

A series of tests were conducted to assess the antimicrobial activity against various pathogens. This compound showed effective inhibition against Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 4-(2,3-dimethylphenyl)-4-oxobutanoate | Similar structure with fewer methyl groups | Potentially different biological activity |

| Ethyl 4-(2,5-dimethylphenyl)-4-oxobutanoate | Similar structure | Varying reactivity patterns |

This compound stands out due to its unique combination of ester and ketone functional groups along with the bulky tetramethylphenyl moiety that influences its biological interactions differently compared to structurally similar compounds .

Propiedades

IUPAC Name |

ethyl 4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-6-19-15(18)8-7-14(17)16-12(4)10(2)9-11(3)13(16)5/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJXGESNOSHMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C(=CC(=C1C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645856 | |

| Record name | Ethyl 4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40888-48-0 | |

| Record name | Ethyl 4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.